1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine

Catalog No.
S13679870
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine

Product Name

1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine

IUPAC Name

1-(2,3-dimethoxyphenyl)cyclobutan-1-amine

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-14-10-6-3-5-9(11(10)15-2)12(13)7-4-8-12/h3,5-6H,4,7-8,13H2,1-2H3

InChI Key

VHOPAWCFJIBVPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2(CCC2)N

1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine is a chemical compound characterized by a cyclobutane ring bonded to a dimethoxyphenyl group. Its molecular formula is C12H17N O2, and it features two methoxy groups attached to the phenyl ring, which influence its chemical properties and biological activities. The presence of the cyclobutane moiety adds to its structural uniqueness and potential reactivity in various chemical environments.

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The methoxy groups on the phenyl ring can direct electrophilic attack, enabling the introduction of various substituents.
  • Cyclization Reactions: The cyclobutane structure may undergo ring-opening or rearrangement under certain conditions, leading to the formation of different derivatives.

1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine has shown potential biological activity, particularly in pharmacological contexts. Preliminary studies suggest that it may exhibit:

  • Antidepressant Effects: Similar compounds have been investigated for their ability to modulate neurotransmitter systems.
  • Anti-inflammatory Properties: The methoxy groups may contribute to anti-inflammatory activity by influencing signaling pathways.

Further research is needed to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine typically involves several key steps:

  • Formation of Cyclobutane: Starting from suitable precursors, cyclobutane can be synthesized using methods such as ring-closing metathesis or via cyclization reactions.
  • Substitution Reactions: The introduction of the dimethoxyphenyl group can be achieved through nucleophilic substitution reactions involving aryl halides.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound for drug development targeting neurological disorders.
  • Chemical Research: It can act as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies are crucial for understanding how 1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine interacts with biological targets:

  • Receptor Binding Studies: These studies can help determine the affinity of the compound for specific receptors involved in neurotransmission.
  • Enzyme Inhibition Tests: Investigating its potential as an enzyme inhibitor could reveal insights into its mechanism of action and therapeutic applications.

Several compounds share structural similarities with 1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(2-Methoxyphenyl)cyclobutan-1-amineOne methoxy group on the phenyl ringSimpler structure may affect biological activity
2-(3,4-Dimethoxyphenyl)cyclobutan-1-amineThree methoxy groups on a different phenyl positionPotentially enhanced solubility and reactivity
1-(4-Methoxyphenyl)cyclobutan-1-amineOne methoxy group at the para positionDifferent electronic effects due to position

Uniqueness

The uniqueness of 1-(2,3-Dimethoxyphenyl)cyclobutan-1-amine lies in its specific arrangement of functional groups and the cyclobutane structure. The combination of two methoxy groups at adjacent positions on the phenyl ring provides distinct electronic characteristics that may enhance its reactivity and influence its biological activity compared to similar compounds. This structural configuration can lead to unique interactions with biological targets, making it a valuable candidate for further exploration in medicinal chemistry.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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